molecular formula C23H16ClN5OS B315214 N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloro-5-(4H-1,2,4-triazol-4-yl)benzamide

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloro-5-(4H-1,2,4-triazol-4-yl)benzamide

Cat. No.: B315214
M. Wt: 445.9 g/mol
InChI Key: MCVXWJVUIFUNIG-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloro-5-(4H-1,2,4-triazol-4-yl)benzamide is a complex organic compound that features a benzothiazole moiety, a triazole ring, and a benzamide structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloro-5-(4H-1,2,4-triazol-4-yl)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloro-5-(4H-1,2,4-triazol-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce nitro groups to amines or other functional group transformations.

    Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like sodium azide for azide substitution or Grignard reagents for alkylation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloro-5-(4H-1,2,4-triazol-4-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloro-5-(4H-1,2,4-triazol-4-yl)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloro-5-(4H-1,2,4-triazol-4-yl)benzamide is unique due to its combination of benzothiazole, triazole, and benzamide structures, which confer a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C23H16ClN5OS

Molecular Weight

445.9 g/mol

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloro-5-(1,2,4-triazol-4-yl)benzamide

InChI

InChI=1S/C23H16ClN5OS/c1-14-16(23-28-20-6-2-3-8-21(20)31-23)5-4-7-19(14)27-22(30)17-11-15(9-10-18(17)24)29-12-25-26-13-29/h2-13H,1H3,(H,27,30)

InChI Key

MCVXWJVUIFUNIG-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1NC(=O)C2=C(C=CC(=C2)N3C=NN=C3)Cl)C4=NC5=CC=CC=C5S4

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=C(C=CC(=C2)N3C=NN=C3)Cl)C4=NC5=CC=CC=C5S4

Origin of Product

United States

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